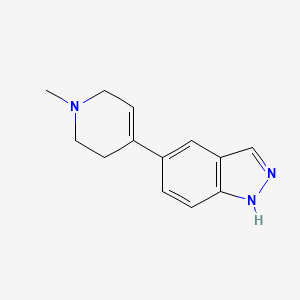

5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole

CAS No.: 885272-72-0

Cat. No.: VC3261439

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885272-72-0 |

|---|---|

| Molecular Formula | C13H15N3 |

| Molecular Weight | 213.28 g/mol |

| IUPAC Name | 5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indazole |

| Standard InChI | InChI=1S/C13H15N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-4,8-9H,5-7H2,1H3,(H,14,15) |

| Standard InChI Key | XMNMKECUETVISF-UHFFFAOYSA-N |

| SMILES | CN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3 |

| Canonical SMILES | CN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3 |

Introduction

Synthesis and Preparation

Synthesis of indazole derivatives often involves palladium-catalyzed reactions or other metal-catalyzed cross-coupling reactions . For compounds with similar structures, such as 5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, synthesis might involve analogous methods, potentially using tetrahydropyridine derivatives as starting materials.

Biological Activity

Indazoles are known for their diverse biological activities, including anticancer and anti-inflammatory properties . The incorporation of a tetrahydropyridine moiety could potentially enhance or modify these activities, but specific data on 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole is lacking.

Related Compounds and Their Applications

-

Indazole Derivatives: These compounds have shown promise in medicinal chemistry, particularly in anticancer research . For example, pazopanib is an FDA-approved tyrosine kinase inhibitor used for treating renal cell carcinoma .

-

Tetrahydropyridine Derivatives: These are often used in pharmaceuticals due to their ability to interact with biological targets. For instance, 1-methyl-1,2,3,6-tetrahydropyridine is a precursor to various biologically active compounds .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 5-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C14H15FN2 | 230.28 | Potential pharmacological interest |

| 1-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride | C14H17ClN2 | 248.76 | Unknown |

| Pazopanib (N2-substituted indazole) | C24H23N5O3S | 473.52 | Tyrosine kinase inhibitor |

| 1-Methyl-1,2,3,6-tetrahydropyridine | C6H11N | 97.16 | Precursor to biologically active compounds |

This table highlights the diversity of compounds related to 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole and their applications, emphasizing the need for further research on this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume